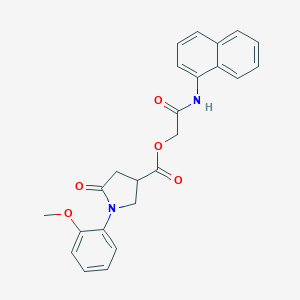
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAO, is a synthetic compound that has been widely used in scientific research. NAO is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production.
Mécanisme D'action
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site of the enzyme. This results in the inhibition of electron transfer from NADH to ubiquinone, leading to a decrease in mitochondrial respiration and ATP production. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and physiological effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of ROS production, and the activation of cell death pathways. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent inhibitory effect on mitochondrial complex I, its ability to induce ROS production, and its neuroprotective effects. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for the use of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One potential direction is the development of novel derivatives of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate with improved potency and selectivity for complex I inhibition. Another direction is the investigation of the role of complex I inhibition in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Finally, the therapeutic potential of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate and its derivatives should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the condensation of 2-naphthylamine and 2-oxoethyl acrylate, followed by the reaction with 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely used in scientific research to study the role of mitochondrial complex I in various cellular processes, including energy metabolism, oxidative stress, and cell death. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to be an effective tool to investigate the function of complex I in different cell types, including neurons, cardiomyocytes, and cancer cells.
Propriétés
Nom du produit |
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C24H22N2O5 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-12-5-4-11-20(21)26-14-17(13-23(26)28)24(29)31-15-22(27)25-19-10-6-8-16-7-2-3-9-18(16)19/h2-12,17H,13-15H2,1H3,(H,25,27) |
Clé InChI |
XQOABMBOBQVUCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)